molecular formula C24H16BrClFNO3S B11647353 (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11647353
M. Wt: 532.8 g/mol
InChI Key: DBWUTYMMVIGWAC-UUYOSTAYSA-N
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Description

The compound (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic molecule that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidinedione ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiazolidinedione ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of bromine, fluorine, and chlorine substituents through electrophilic aromatic substitution reactions.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for conditions such as diabetes and cancer.

    Biological Studies: Investigation of its biological activity, including anti-inflammatory and antimicrobial properties.

    Industrial Applications: Use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interaction with nuclear receptors such as PPARγ, which plays a role in glucose and lipid metabolism.

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Signal Transduction: Modulation of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives, such as:

    Rosiglitazone: Known for its use in treating type 2 diabetes.

    Pioglitazone: Another antidiabetic drug with similar structural features.

    Troglitazone: An older thiazolidinedione with a different safety profile.

The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C24H16BrClFNO3S

Molecular Weight

532.8 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H16BrClFNO3S/c25-18-7-10-21(31-14-16-3-1-2-4-20(16)27)17(11-18)12-22-23(29)28(24(30)32-22)13-15-5-8-19(26)9-6-15/h1-12H,13-14H2/b22-12-

InChI Key

DBWUTYMMVIGWAC-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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